Ioflupane

Descripción

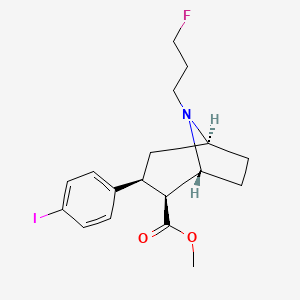

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLAJVUJSVENX-HZMVEIRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155797-99-2 |

Source

|

| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOFLUPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

History and development of Ioflupane as a radiopharmaceutical

An In-depth Technical Guide to the History and Development of Ioflupane as a Radiopharmaceutical

Introduction

This compound (¹²³I), marketed under the trade name DaTSCAN™, is a radiopharmaceutical agent of paramount importance in nuclear medicine, specifically for the imaging of dopamine transporters (DAT) in the brain using single-photon emission computed tomography (SPECT). Its development marked a significant advancement in the differential diagnosis of Parkinsonian syndromes, providing a sensitive and specific in vivo biomarker for nigrostriatal dopaminergic degeneration. This guide provides a comprehensive overview of the history, development, experimental protocols, and underlying mechanisms of this compound.

Historical Development and Rationale

The quest for a reliable imaging agent for the dopamine transporter was driven by the need to objectively assess the integrity of the nigrostriatal dopamine system, which is significantly compromised in Parkinson's disease and other Parkinsonian syndromes. The development of this compound can be traced back to the exploration of cocaine analogs, which are known to bind with high affinity to the dopamine transporter.

The initial breakthrough came with the synthesis of 2β-carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT). Studies involving β-CIT labeled with iodine-125 and subsequently iodine-123 demonstrated the feasibility of imaging dopamine transporters in non-human primates. However, the slow kinetics of β-CIT were not ideal for routine clinical use. This led to the development of N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, known as this compound. Preclinical studies in the 1990s confirmed that this compound (¹²³I) possessed high affinity and selectivity for the dopamine transporter, with more favorable kinetics for SPECT imaging.

Following successful preclinical evaluations, a series of clinical trials were initiated to ascertain the safety and diagnostic efficacy of this compound (¹²³I). These trials were instrumental in demonstrating its ability to accurately differentiate Parkinson's disease from essential tremor. The compelling evidence from these studies led to its regulatory approval by the European Medicines Agency (EMA) in 2000 and the U.S. Food and Drug Administration (FDA) in 2011.

Mechanism of Action

This compound is a cocaine analog that binds with high affinity to the presynaptic dopamine transporter in the striatum of the brain. When labeled with the radionuclide iodine-123, which emits gamma rays, the distribution of this compound can be visualized using SPECT imaging. In healthy individuals, there is high uptake of the tracer in the striatum, reflecting a high density of dopamine transporters. In patients with Parkinsonian syndromes, there is a characteristic pattern of reduced tracer uptake in the striatum, particularly in the putamen, which corresponds to the loss of dopaminergic neurons.

Caption: Simplified signaling pathway at a dopaminergic synapse, illustrating the binding of this compound to the dopamine transporter.

Experimental Protocols

Radiosynthesis of this compound (¹²³I)

The radiosynthesis of this compound (¹²³I) is a critical process that involves the labeling of the precursor molecule with iodine-123.

Caption: Workflow for the radiosynthesis and quality control of this compound (¹²³I).

Methodology:

-

Precursor: The synthesis starts with the precursor N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-trimethylstannylphenyl)nortropane.

-

Radioiodination: The precursor is reacted with [¹²³I]Sodium Iodide in the presence of an oxidizing agent, such as chloramine-T or hydrogen peroxide. This electrophilic substitution reaction replaces the trimethylstannyl group with iodine-123.

-

Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired this compound (¹²³I) from the unreacted precursor and other byproducts.

-

Formulation: The purified this compound (¹²³I) is formulated in a solution of ethanol and water suitable for intravenous injection.

-

Quality Control: The final product undergoes rigorous quality control tests, including determination of radiochemical purity (typically >95%), specific activity, and sterility.

SPECT Imaging Protocol

The clinical use of this compound (¹²³I) involves a standardized SPECT imaging protocol.

Caption: Standardized workflow for clinical SPECT imaging using this compound (¹²³I).

Methodology:

-

Patient Preparation: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent, such as potassium iodide or perchlorate, prior to the injection of this compound (¹²³I).

-

Injection: A sterile solution of this compound (¹²³I) with an activity of 111-185 MBq is administered intravenously.

-

Uptake Phase: There is a waiting period of 3 to 6 hours to allow for the tracer to distribute and accumulate in the striatum.

-

SPECT Imaging: The patient's head is positioned in the SPECT scanner, and images are acquired for approximately 30-45 minutes.

-

Image Reconstruction and Analysis: The acquired data is reconstructed into transverse, coronal, and sagittal images of the brain. The images are then visually and/or semi-quantitatively analyzed to assess the density and distribution of dopamine transporters in the striatum.

Quantitative Data

The following tables summarize key quantitative data related to the properties and clinical performance of this compound (¹²³I).

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (¹²³I)

| Property | Value |

| Half-life of ¹²³I | 13.22 hours |

| Photon Energy of ¹²³I | 159 keV |

| Binding Affinity (Ki) for DAT | 5.7 nM |

| Radiochemical Purity | > 95% |

| Time to Peak Striatal Uptake | 3 - 6 hours |

Table 2: Diagnostic Performance of this compound (¹²³I) SPECT in Differentiating Parkinsonian Syndromes from Essential Tremor

| Metric | Value |

| Sensitivity | 85 - 98% |

| Specificity | 80 - 100% |

| Positive Predictive Value | 82 - 100% |

| Negative Predictive Value | 86 - 98% |

| Inter-reader Agreement (Kappa) | 0.87 - 0.94 |

Conclusion

This compound (¹²³I) has revolutionized the diagnostic landscape for Parkinsonian syndromes. Its development, rooted in fundamental radiopharmaceutical chemistry and validated through rigorous clinical trials, has provided clinicians with a powerful tool for the in vivo assessment of the nigrostriatal dopaminergic system. The detailed experimental protocols for its synthesis and clinical application ensure its safe and effective use. Ongoing research continues to explore the full potential of this compound imaging in the early diagnosis, monitoring of disease progression, and evaluation of novel therapeutic interventions for neurodegenerative disorders.

In Vitro Characterization of Ioflupane ([¹²³I]FP-CIT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane ([¹²³I]FP-CIT), a cocaine analog, is a radiopharmaceutical agent crucial for the in vivo visualization of dopamine transporters (DAT) in the human brain using Single Photon Emission Computed Tomography (SPECT). Its primary clinical application is in the differential diagnosis of Parkinsonian syndromes. The efficacy of this compound as a diagnostic tool is fundamentally linked to its in vitro binding characteristics, specifically its high affinity and specificity for the dopamine transporter. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding profile, the experimental protocols used for its assessment, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Binding Affinity of this compound

The in vitro binding affinity of this compound for the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been determined through competitive radioligand binding assays. This compound exhibits a high affinity for DAT, with significantly lower affinity for SERT and NET, demonstrating its selectivity.[1][2]

| Target Transporter | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Source |

| Dopamine Transporter (DAT) | This compound ([¹²³I]FP-CIT) | Competition vs. [³H]WIN 35,428 | 0.62 | 0.71 | [3] |

| Serotonin Transporter (SERT) | This compound ([¹²³I]FP-CIT) | Competition vs. [³H]Citalopram | ~10-fold lower affinity than for DAT | Not explicitly reported | [4] |

| Norepinephrine Transporter (NET) | This compound ([¹²³I]FP-CIT) | Competition vs. [³H]Nisoxetine | Lower affinity than for DAT | Not explicitly reported | [2] |

Note: The binding affinity of this compound for SERT is reported to be approximately tenfold lower than for DAT.[4] Specific Ki and IC50 values for SERT and NET are not consistently reported in the literature, underscoring the high selectivity of this compound for DAT.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki and IC50 values) of this compound for monoamine transporters.

a. Membrane Preparation:

-

Source: Human recombinant cell lines (e.g., HEK293) stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter, or post-mortem human brain tissue (e.g., striatum for DAT, thalamus/brainstem for SERT, and cortex for NET).

-

Procedure:

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

b. Competition Binding Assay Protocol:

-

Reaction Mixture:

-

A fixed concentration of a selective radioligand for the target transporter is used. Examples include:

-

Increasing concentrations of unlabeled this compound (competitor) are added.

-

The prepared cell membranes are added to the reaction mixture.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination and Separation:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity bound in the absence of a competitor.

-

Non-specific binding: Radioactivity bound in the presence of a saturating concentration of a known high-affinity ligand for the target transporter.

-

Specific binding: Calculated as Total binding - Non-specific binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Autoradiography

This technique is used to visualize and quantify the distribution of this compound binding sites in brain tissue sections.

a. Tissue Preparation:

-

Source: Post-mortem human brain tissue, typically from the striatal region (caudate and putamen) which has a high density of dopamine transporters.

-

Procedure:

-

The brain tissue is rapidly frozen.

-

Thin sections (e.g., 10-20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.

-

b. Autoradiography Protocol:

-

Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous substances that might interfere with binding.

-

Incubation:

-

The slides are incubated with a solution containing [¹²⁵I]this compound at a concentration near its Kd for DAT to label the binding sites.

-

For determining non-specific binding, adjacent sections are incubated with [¹²⁵I]this compound in the presence of a high concentration of a selective DAT blocker (e.g., GBR 12909).[7]

-

Incubation is carried out in a humid chamber at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes).

-

-

Washing: The slides are washed in a series of ice-cold buffers to remove unbound radioligand. This is followed by a quick rinse in distilled water to remove buffer salts.

-

Drying and Exposure:

-

The slides are dried rapidly, for instance, under a stream of cool, dry air.

-

The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.

-

Exposure time can range from hours to days depending on the radioactivity.

-

-

Image Acquisition and Analysis:

-

The film is developed, or the imaging plate is scanned to generate an autoradiogram.

-

The optical density of the autoradiogram is quantified using image analysis software.

-

By comparing the optical density of the tissue sections to the calibrated standards, the amount of bound radioligand (in fmol/mg tissue or similar units) can be determined.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Mandatory Visualizations

Signaling Pathway of this compound

Experimental Workflow: Competition Binding Assay

Experimental Workflow: In Vitro Autoradiography

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of SSRIs on the Binding of 18F-FP-CIT in Parkinson Patients: A Retrospective Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Ioflupane for Parkinson's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Ioflupane ([¹²³I]FP-CIT), a key radiopharmaceutical agent used in the research and diagnosis of Parkinson's disease. This document details the molecule's mechanism of action, binding characteristics, and the experimental protocols essential for its preclinical assessment.

Introduction to this compound ([¹²³I]FP-CIT)

This compound, labeled with iodine-123 ([¹²³I]), is a cocaine analog that serves as a radioligand for the dopamine transporter (DAT).[1][2][3] In the context of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, this compound plays a crucial role in visualizing and quantifying the integrity of the nigrostriatal dopamine pathway.[1][2] Its primary application is in Single Photon Emission Computed Tomography (SPECT) imaging to aid in the differential diagnosis of Parkinsonian syndromes.[1][4][5]

Mechanism of Action and Binding Profile

This compound functions by binding with high affinity and selectivity to the presynaptic dopamine transporter, which is a key protein responsible for the reuptake of dopamine from the synaptic cleft.[1][2] The density of DAT is directly proportional to the number of viable dopaminergic nerve terminals. In Parkinson's disease, the loss of these neurons leads to a corresponding reduction in DAT density in the striatum (caudate and putamen). By measuring the binding of [¹²³I]this compound, researchers can indirectly assess the extent of dopaminergic neurodegeneration.[1]

Binding Affinity and Selectivity

This compound exhibits a high affinity for the dopamine transporter, with a lower affinity for the serotonin transporter (SERT) and negligible affinity for the norepinephrine transporter (NET). This selectivity is crucial for its utility as a specific marker for dopaminergic neurons.

Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters

| Transporter | Ligand | Species | Brain Region | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| DAT | [¹²⁵I]FP-CIT | Human | Striatum | 0.62 | 0.71 | [1] |

| DAT | [³H]WIN 35,428 | Rat | Striatum | 5.8 | - | |

| SERT | [¹²⁵I]FP-CIT | Human | Neocortex/Thalamus | ~10-fold lower than DAT | - | [6] |

| SERT | [³H]Citalopram | Rat | Cortex | 52 | - | |

| NET | [¹²⁵I]FP-CIT | Human | - | Low Affinity | - | [5] |

| NET | [³H]Nisoxetine | Rat | Hypothalamus | >1000 | - |

Note: Data is compiled from various sources and methodologies, which may account for variations in reported values.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.

Caption: this compound binds to the dopamine transporter on presynaptic neurons.

Preclinical Evaluation Workflow

A typical preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its binding properties, biodistribution, and efficacy in animal models of Parkinson's disease.

Caption: A general workflow for the preclinical assessment of this compound.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical findings. The following sections provide standardized protocols for key experiments in the evaluation of this compound.

In Vitro Autoradiography in Rat Brain Sections

This protocol details the procedure for visualizing the binding of [¹²³I]this compound to dopamine transporters in rat brain tissue.

Materials:

-

[¹²³I]this compound

-

Rat brain tissue, frozen and sectioned at 10-20 µm thickness

-

Pre-incubation buffer (e.g., Tris-HCl buffer)

-

Incubation buffer containing [¹²³I]this compound

-

Washing buffer (ice-cold)

-

Phosphor imaging plates or film cassettes

-

Microscope slides

Procedure:

-

Tissue Preparation: Sacrifice rats and rapidly remove the brains. Freeze the brains and section them using a cryostat. Mount the sections onto microscope slides.

-

Pre-incubation: To remove endogenous ligands, incubate the slides in pre-incubation buffer for a specified time (e.g., 15-30 minutes) at room temperature.

-

Incubation: Incubate the slides in a solution containing a specific concentration of [¹²³I]this compound (e.g., in the low nM range) for a defined period (e.g., 60-90 minutes) to allow for binding to the dopamine transporters.

-

Washing: Wash the slides in ice-cold washing buffer to remove any unbound radioligand. This step is typically repeated multiple times.

-

Drying and Exposure: Dry the slides and expose them to phosphor imaging plates or film for a duration determined by the radioactivity of the tracer.

-

Imaging and Analysis: Scan the imaging plates or develop the film to visualize the distribution of [¹²³I]this compound binding. Quantify the signal intensity in specific brain regions, such as the striatum and cerebellum (as a reference region with low DAT density), to determine specific binding.

In Vivo SPECT Imaging in a 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the procedure for conducting [¹²³I]this compound SPECT imaging in a 6-hydroxydopamine (6-OHDA) lesioned rat model, a common animal model for Parkinson's disease.

Animal Model:

-

Induce a unilateral lesion in the medial forebrain bundle of rats by stereotaxic injection of 6-OHDA. This selectively destroys dopaminergic neurons on one side of the brain.

Imaging Protocol:

-

Animal Preparation: Anesthetize the rat and place it in the SPECT scanner.

-

Tracer Administration: Administer a bolus injection of [¹²³I]this compound intravenously (e.g., via the tail vein). The dosage will depend on the specific activity of the radiotracer and the imaging system.

-

Uptake Period: Allow for a 3 to 6-hour uptake period for the tracer to distribute and bind to the dopamine transporters.[4]

-

SPECT Acquisition: Acquire SPECT images using a gamma camera equipped with high-resolution collimators. Set the energy window to the 159 keV photopeak of iodine-123.[4] The acquisition parameters (e.g., number of projections, time per projection) should be optimized for the specific scanner and animal size.

-

Image Reconstruction and Analysis: Reconstruct the SPECT data to generate 3D images of the rat brain. Define regions of interest (ROIs) over the striatum (both the lesioned and non-lesioned sides) and a reference region (e.g., cerebellum). Calculate the specific binding ratio (SBR) to quantify the density of dopamine transporters.

Behavioral Assessment: The Cylinder Test

The cylinder test is used to assess forelimb use asymmetry in unilaterally lesioned rodent models of Parkinson's disease, providing a functional measure of motor impairment.[7][8][9]

Apparatus:

-

A transparent Plexiglas cylinder (diameter and height appropriate for the animal, e.g., 20 cm diameter for rats).[8]

Procedure:

-

Habituation: Do not habituate the animal to the cylinder before testing to encourage exploratory behavior.[7]

-

Testing: Place the rat individually into the cylinder and record its behavior for a set period (e.g., 5 minutes).[7][8]

-

Scoring: During offline video analysis, count the number of times the rat rears up and touches the wall of the cylinder with its left forelimb, right forelimb, or both simultaneously.[9]

-

Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A lower percentage of contralateral limb use indicates a greater motor deficit.[9]

Biodistribution Studies

Understanding the distribution, metabolism, and excretion of this compound is crucial for dosimetry calculations and for interpreting imaging data.

Table 2: Biodistribution of [¹²³I]this compound in Rats (% Injected Dose per Gram - %ID/g)

| Organ | 10 min | 60 min | 240 min |

| Blood | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| Brain | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.1 ± 0.1 |

| Striatum | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |

| Cerebellum | 1.2 ± 0.1 | 0.9 ± 0.1 | 0.6 ± 0.1 |

| Heart | 3.1 ± 0.5 | 2.0 ± 0.3 | 1.0 ± 0.2 |

| Lungs | 5.2 ± 0.8 | 3.1 ± 0.4 | 1.5 ± 0.3 |

| Liver | 8.5 ± 1.2 | 6.8 ± 0.9 | 3.2 ± 0.5 |

| Kidneys | 10.2 ± 1.5 | 8.5 ± 1.1 | 4.1 ± 0.6 |

Note: The data presented are representative values from preclinical studies and may vary depending on the specific experimental conditions. In humans, approximately 60% of the injected radioactivity is excreted in the urine within 48 hours, with about 14% excreted in the feces.[3]

Conclusion

The preclinical evaluation of this compound is a multi-faceted process that provides essential information for its application in Parkinson's disease research. Through a combination of in vitro binding assays, in vivo imaging, and behavioral testing, researchers can thoroughly characterize the properties of this important radiopharmaceutical. The detailed protocols and data presented in this guide are intended to support the design and execution of robust preclinical studies, ultimately contributing to a better understanding and diagnosis of Parkinson's disease.

References

- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 2. GUEST | SNMMI [snmmi.org]

- 3. [Evaluation of Early-phase Biodistribution in 123I-ioflupane SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nucmedtutorials.com [nucmedtutorials.com]

- 5. Practical Overview of 123I-Ioflupane Imaging in Parkinsonian Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scantox.com [scantox.com]

- 8. archive.measuringbehavior.org [archive.measuringbehavior.org]

- 9. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Ioflupane as a Biomarker for Nigrostriatal Degeneration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane (123I), a radiopharmaceutical agent, has emerged as a critical biomarker for the in vivo assessment of nigrostriatal degeneration, a hallmark of Parkinsonian syndromes.[1][2] Marketed under the trade name DaTscan™, this cocaine analog binds with high affinity to presynaptic dopamine transporters (DATs) concentrated in the striatum.[3][4] Its use in conjunction with single-photon emission computed tomography (SPECT) allows for the visualization and quantification of DAT density, providing an objective measure of dopaminergic neuron integrity.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and its application in clinical research and drug development for neurodegenerative diseases.

Mechanism of Action

This compound is a derivative of cocaine and functions as a radiolabeled ligand for the dopamine transporter (DAT).[7] The DAT is a transmembrane protein located on the presynaptic terminals of dopaminergic neurons, responsible for the reuptake of dopamine from the synaptic cleft.[2][6] In neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP), the degeneration of nigrostriatal neurons leads to a significant reduction in DAT density in the striatum (caudate and putamen).[2][8]

Following intravenous administration, this compound (123I) crosses the blood-brain barrier and binds to DATs.[2] The attached Iodine-123 is a gamma-emitting radionuclide with a half-life of approximately 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[4][7] The resulting SPECT images provide a semi-quantitative map of DAT distribution. In healthy individuals, a symmetrical, comma- or crescent-shaped signal is observed in the striatum. In patients with nigrostriatal degeneration, there is a characteristic pattern of reduced radiotracer uptake, typically more pronounced in the posterior putamen and often asymmetrical in the early stages of Parkinson's disease.[8]

Quantitative Data Presentation

The diagnostic performance of this compound (123I) SPECT has been evaluated in numerous clinical trials. The following tables summarize key quantitative data.

| Diagnostic Accuracy of this compound (123I) SPECT | ||

| Study Population | Sensitivity | Specificity |

| Patients with early parkinsonian symptoms | 79%[8] | 97%[8] |

| Pooled analysis of four clinical trials (On-site readers) | 91.9%[9] | 83.6%[9] |

| Pooled analysis of four clinical trials (Blinded expert readers) | 88.7%[9] | 91.2%[9] |

| Differentiating PD from non-PD (SBRquant analysis) | 97%[10] | 100%[10] |

| Differentiating PD from essential tremor (Machine learning) | 96.6% | 97.8%[11] |

| Differentiating DLB from Alzheimer's Disease | 88% | 100%[12] |

| Progression of Nigrostriatal Degeneration Measured by this compound (123I) SPECT | |

| Patient Cohort | Annual Rate of Decline in Striatal Binding Ratio (SBR) |

| Parkinson's Disease (longitudinal studies) | 5% to 13%[13] |

| Parkinson's Disease (PPMI study, 1 year) | -13.3% ± 16.0%[14] |

| Healthy Controls | 0.6% to 2.5%[13] |

Experimental Protocols

This compound (123I) SPECT Imaging Protocol

A standardized protocol is crucial for acquiring high-quality and reproducible this compound (123I) SPECT images.

1. Patient Preparation:

-

Thyroid Blockade: To minimize radiation exposure to the thyroid from free radioiodine, a thyroid-blocking agent should be administered at least one hour before the this compound (123I) injection.[6][15] Commonly used agents include:

-

Medication Review: A thorough review of the patient's current medications is necessary, as certain drugs that bind to DAT with high affinity may interfere with the imaging results.[15] These include amphetamines, bupropion, and benztropine.[15]

2. Radiopharmaceutical Administration:

-

Dose: The recommended intravenous dose of this compound (123I) is 111-185 MBq (3-5 mCi).[15]

-

Administration: The dose should be measured using a suitable radioactivity calibration system immediately before intravenous injection.[15]

3. Image Acquisition:

-

Timing: SPECT imaging should commence 3 to 6 hours after the injection of this compound (123I).[8][15]

-

Instrumentation: A gamma camera equipped with a high-resolution collimator is required. The energy window should be centered at 159 keV with a ±10% window.[6]

-

Acquisition Parameters: Specific acquisition parameters will vary by system, but a typical protocol involves a 360° rotation with multiple projections.

Quantitative Image Analysis

While visual interpretation of this compound (123I) SPECT scans is the current FDA-approved method, quantitative analysis provides objective and reproducible measures of DAT density.[7]

1. Striatal Binding Ratio (SBR):

-

The most common quantitative measure is the Striatal Binding Ratio (SBR).

-

Software programs such as SBRquant and DaTQUANT are used to automate this calculation.[16][17]

-

The SBR is calculated by defining regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., the occipital cortex).

-

The formula is: SBR = (Striatal ROI activity - Reference ROI activity) / Reference ROI activity.

2. Data Interpretation:

-

Reduced SBR values, particularly in the putamen, are indicative of nigrostriatal degeneration.[17]

-

Quantitative analysis can aid in the early diagnosis of Parkinsonian syndromes and can be used to monitor disease progression in clinical trials.[16][18]

Clinical and Research Applications

This compound (123I) SPECT imaging is a valuable tool in both clinical practice and research for neurodegenerative diseases.

-

Differential Diagnosis: It aids in the differentiation of Parkinsonian syndromes (PD, MSA, PSP) from conditions without nigrostriatal degeneration, such as essential tremor, drug-induced parkinsonism, and psychogenic parkinsonism.[19][20]

-

Early Diagnosis: this compound imaging can detect dopaminergic deficits before the full clinical manifestation of Parkinson's disease.[20]

-

Monitoring Disease Progression: Longitudinal this compound SPECT scans can quantify the rate of nigrostriatal degeneration, providing a valuable biomarker for disease progression in natural history studies and clinical trials of disease-modifying therapies.[13][21]

-

Patient Stratification: In clinical trials, this compound imaging can be used to select patient populations with confirmed dopaminergic deficits, thereby increasing the homogeneity of the study cohort.

Conclusion

This compound (123I) SPECT imaging is a well-established and valuable biomarker for assessing the integrity of the nigrostriatal dopaminergic system. Its high sensitivity and specificity for detecting DAT deficits make it an indispensable tool for the early and differential diagnosis of Parkinsonian syndromes. The ability to quantify the rate of neuronal loss provides a powerful endpoint for clinical trials aimed at developing disease-modifying therapies. Adherence to standardized imaging and analysis protocols is paramount to ensure the reliability and comparability of data across different research centers and clinical trials. As research continues, the role of this compound as a biomarker is likely to expand, further enhancing our understanding and management of neurodegenerative diseases.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. What is the mechanism of this compound-I-123? [synapse.patsnap.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. This compound (123I) - Wikipedia [en.wikipedia.org]

- 5. What is this compound-I-123 used for? [synapse.patsnap.com]

- 6. ajronline.org [ajronline.org]

- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Is this compound I123 injection diagnostically effective in patients with movement disorders and dementia? Pooled analysis of four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdsabstracts.org [mdsabstracts.org]

- 11. miua2018.soton.ac.uk [miua2018.soton.ac.uk]

- 12. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement of diagnostic accuracy of Parkinson's disease on I-123-ioflupane single photon emission computed tomography (123I FP-CIT SPECT) using new Japanese normal database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 123-I this compound SPECT measures of Parkinson disease progression in the Parkinson Progression Marker Initiative (PPMI) trial | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. reference.medscape.com [reference.medscape.com]

- 16. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gehealthcare.com [gehealthcare.com]

- 18. tech.snmjournals.org [tech.snmjournals.org]

- 19. pubs.rsna.org [pubs.rsna.org]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

Early-Stage Research Applications of Ioflupane Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane, a radiolabeled cocaine analog, serves as a high-affinity radiopharmaceutical for imaging dopamine transporters (DATs) in the brain.[1] This technical guide explores the early-stage research applications of this compound, primarily through Single Photon Emission Computed Tomography (SPECT) imaging, in the field of neurodegenerative diseases. By binding to presynaptic dopamine transporters, this compound allows for the visualization and quantification of the integrity of the nigrostriatal dopaminergic system, a key pathway affected in Parkinson's disease (PD) and other parkinsonian syndromes.[2][3] Its utility extends from preclinical animal models to early-phase clinical trials, offering a valuable biomarker for disease diagnosis, progression monitoring, and the evaluation of therapeutic interventions.[4][5]

Mechanism of Action and Dopaminergic Pathways

This compound ([¹²³I]FP-CIT) is a derivative of nortropane that binds with high affinity to the dopamine transporter, a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[][7] The radiolabel, Iodine-123, is a gamma-emitting isotope with a half-life of 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[3]

The primary target of this compound imaging in the context of parkinsonian syndromes is the nigrostriatal pathway , which originates in the substantia nigra pars compacta and projects to the dorsal striatum (caudate nucleus and putamen).[8][9] Degeneration of these dopaminergic neurons leads to a reduction in DAT density, which can be visualized and quantified as decreased this compound uptake in the striatum.[10] Other major dopaminergic pathways in the brain include the mesolimbic, mesocortical, and tuberoinfundibular pathways.[8][9]

Dopaminergic Synapse Signaling Pathway

The following diagram illustrates the key components and processes at a dopaminergic synapse, highlighting the role of the dopamine transporter (DAT) as the binding site for this compound.

References

- 1. Usefulness Differs Between the Visual Assessment and Specific Binding Ratio of 123I-Ioflupane SPECT in Assessing Clinical Symptoms of Drug-Naïve Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alzheimer's Association International Conference [alz.confex.com]

- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 4. tech.snmjournals.org [tech.snmjournals.org]

- 5. tech.snmjournals.org [tech.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Dopaminergic pathways - Wikipedia [en.wikipedia.org]

- 10. 123I-Ioflupane/SPECT binding to striatal dopamine transporter (DAT) uptake in patients with Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Ioflupane Uptake in the Striatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ioflupane (¹²³I) uptake in the striatum, a critical biomarker for assessing the integrity of the nigrostriatal dopaminergic system. This compound, a cocaine analog, binds with high affinity to the presynaptic dopamine transporter (DAT), making it a valuable tool for visualizing and quantifying dopaminergic neuron density.[1][2] This guide details the underlying mechanisms, experimental protocols, and quantitative analysis of this compound single-photon emission computed tomography (SPECT) imaging, commonly known as DaTscan.

Core Mechanism of this compound Uptake

This compound, when introduced intravenously, traverses the blood-brain barrier and selectively binds to dopamine transporters located on the presynaptic terminals of dopaminergic neurons in the striatum.[3] The radioisotope Iodine-123, a gamma emitter, allows for the detection and quantification of these transporters using SPECT imaging.[3] In neurodegenerative conditions such as Parkinson's disease and other parkinsonian syndromes, the loss of dopaminergic neurons leads to a corresponding reduction in DAT density.[1][3] Consequently, the uptake of this compound in the striatum is proportionally decreased, providing a visual and quantifiable measure of neuronal degeneration.[3]

Quantitative Analysis of this compound Uptake

The quantitative assessment of this compound uptake is crucial for objective evaluation and monitoring of disease progression. The most common metric is the Striatal Binding Ratio (SBR), which compares the specific binding in the striatum to non-specific background activity.[4]

Table 1: Quantitative this compound (¹²³I) SPECT Data

| Parameter | Value | Condition | Source |

| Striatal Binding Ratio (SBR) Annual Decrease | 11.2% ± 4.3% | Parkinson's Disease | [5] |

| Mean Striatal Values (vs. Controls) | [6] | ||

| 0.95 ± 0.38 | Parkinson's Disease (PD) | [6] | |

| 0.70 ± 0.33 | Multiple System Atrophy (MSA-P) | [6] | |

| 0.51 ± 0.39 | Progressive Supranuclear Palsy (PSP) | [6] | |

| Putamen/Caudate Ratio | [6] | ||

| 0.51 ± 0.11 | Parkinson's Disease (PD) | [6] | |

| 0.83 ± 0.12 | Progressive Supranuclear Palsy (PSP) | [6] |

Experimental Protocols

Clinical Protocol for DaTscan (this compound ¹²³I SPECT)

A standardized protocol is followed for clinical DaTscan imaging to ensure accuracy and reproducibility.

-

Patient Preparation:

-

To minimize the uptake of radioactive iodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) is administered at least one hour before the this compound injection.[7][8]

-

A review of the patient's current medications is conducted to identify any drugs that may interfere with this compound binding to the dopamine transporter.[8][9] These include substances like amphetamines, bupropion, cocaine, and methylphenidate.[8]

-

-

Radiopharmaceutical Administration:

-

Imaging Procedure:

-

SPECT imaging is performed 3 to 6 hours after the injection of this compound.[3][9] This allows for optimal binding to the striatal dopamine transporters and clearance of background activity.[3]

-

The patient is positioned with their head in a headrest to minimize movement during the scan, which typically lasts 30-45 minutes.[10] A gamma camera rotates around the head to acquire the imaging data.[10]

-

-

Image Analysis:

-

The acquired SPECT data is reconstructed into transverse, coronal, and sagittal images of the brain.

-

Visual interpretation focuses on the shape and intensity of this compound uptake in the striatum. In healthy individuals, the uptake pattern resembles a "comma" or "crescent" shape. In patients with dopaminergic degeneration, this pattern is disrupted, often appearing as a "period" or "oval" shape due to reduced uptake in the putamen.[1]

-

Semi-quantitative analysis is often used as an adjunct to visual assessment, calculating the striatal binding ratio (SBR) to provide a numerical value for the uptake.[4][9] The SBR is typically calculated as: (mean radioligand uptake in striatum - mean radioligand uptake in background) / mean radioligand uptake in background.[4] The occipital cortex is commonly used as the background reference region.[4]

-

Visualizing Key Processes

This compound Binding to Dopamine Transporter (DAT)

Caption: this compound binding to the presynaptic dopamine transporter.

Experimental Workflow for this compound SPECT Imaging

Caption: A typical workflow for this compound SPECT imaging.

Logical Interpretation of this compound Uptake

References

- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound-I-123? [synapse.patsnap.com]

- 4. tech.snmjournals.org [tech.snmjournals.org]

- 5. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 123I-Ioflupane/SPECT binding to striatal dopamine transporter (DAT) uptake in patients with Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound I 123: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. gehealthcare.co.uk [gehealthcare.co.uk]

- 10. DaT scan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ioflupane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane, available under the trade name DaTSCAN™, is a radiopharmaceutical agent crucial for the diagnostic evaluation of Parkinsonian syndromes and dementia with Lewy bodies.[1][2][3][4] This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and the experimental protocols for its characterization and use.

Molecular Structure and Chemical Properties

This compound is a cocaine analog that serves as a high-affinity ligand for the presynaptic dopamine transporter (DAT).[5][6] Its structure is specifically designed for in vivo imaging of the dopaminergic system using Single Photon Emission Computed Tomography (SPECT).[3][6]

Chemical Name (IUPAC): methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-fluoropropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate[3]

Stereochemistry: The biological activity of this compound is dependent on its specific stereoisomeric form, as indicated by the (1R,2S,3S,5S) configuration in its IUPAC name.

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₃FINO₂ | [3] |

| Molecular Weight | 431.290 g/mol | [3] |

| Melting Point | 82-83 °C | |

| Solubility | Soluble in water. The DaTSCAN™ formulation contains 5% ethanol to aid solubility.[3][5] | [3][5] |

| pKa | Data not readily available in the literature. | |

| Appearance | Clear, colorless solution.[5] | [5] |

Pharmacology and Mechanism of Action

This compound's primary mechanism of action is its high-affinity and selective binding to the presynaptic dopamine transporter (DAT).[5][6] This binding allows for the visualization and quantification of DAT density in the striatum, a region of the brain with a high concentration of dopaminergic neurons. In neurodegenerative disorders such as Parkinson's disease, there is a significant loss of these neurons, leading to a reduction in DAT density.[6]

Competition studies have demonstrated the selectivity of this compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][7] While it does exhibit some affinity for SERT, it is approximately 10-fold lower than its affinity for DAT.[5]

Binding Affinity:

The binding of this compound to DAT is a passive process for imaging purposes and is not intended to elicit a direct pharmacological or downstream signaling effect. The molecule acts as a surrogate marker for the integrity of the nigrostriatal dopaminergic pathway.

Signaling Pathway and Diagnostic Logic

The following diagram illustrates the binding of this compound to the dopamine transporter on a presynaptic neuron.

The following diagram illustrates the logical relationship in the diagnostic application of this compound.

Experimental Protocols

Synthesis of this compound (¹²³I)

The radiosynthesis of this compound typically involves the alkylation of the precursor, nor-β-CIT, with a fluoropropylating agent labeled with a radionuclide, such as ¹²³I or ¹⁸F. A general procedure is outlined below, based on methodologies for similar radiolabeled tropane analogs.[8][9][10][11][12]

-

Precursor: The synthesis starts with the precursor N-desmethyl-2β-carbomethoxy-3β-(4-iodophenyl)tropane (nor-β-CIT).

-

Alkylation: Nor-β-CIT is reacted with a suitable 3-fluoropropyl synthon, such as 1-bromo-3-fluoropropane or 3-fluoropropyl tosylate, which has been previously labeled with the desired radioisotope (e.g., ¹²³I). The reaction is typically carried out in an appropriate organic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled this compound from unreacted precursors and byproducts.

-

Formulation: The purified this compound is then formulated in a sterile, pyrogen-free solution for injection, typically containing a small percentage of ethanol to ensure solubility.[5]

Radioligand Binding Assay for DAT

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter, using radiolabeled this compound.

-

Tissue Preparation:

-

Obtain brain tissue rich in dopamine transporters (e.g., striatum) from a suitable animal model or human post-mortem tissue.

-

Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in triplicate:

-

A fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]this compound).

-

Varying concentrations of the unlabeled test compound.

-

The membrane preparation.

-

Assay buffer to a final volume.

-

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

SPECT Imaging Protocol with this compound (DaTSCAN™)

The following is a typical clinical protocol for SPECT imaging with this compound.[2][13]

-

Patient Preparation:

-

To minimize thyroid uptake of free radioiodine, administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour before this compound administration.

-

Ensure the patient is well-hydrated.

-

-

Dose Administration:

-

Administer a sterile, pyrogen-free solution of this compound (¹²³I) via slow intravenous injection (over at least 20 seconds).

-

The typical dose is 111-185 MBq (3-5 mCi).[2]

-

-

Imaging:

-

SPECT imaging is performed 3 to 6 hours after the injection.[2]

-

Use a gamma camera equipped with a high-resolution collimator, centered on the 159 keV photopeak of ¹²³I.

-

Acquire images over 360 degrees with a sufficient number of projections.

-

-

Image Analysis:

-

Reconstruct the acquired data to generate transverse, coronal, and sagittal images of the brain.

-

Visually and/or semi-quantitatively assess the density and distribution of dopamine transporters in the striatum. In healthy individuals, a characteristic "comma" or "crescent" shape of high uptake is observed. In patients with Parkinsonian syndromes, there is a reduction in uptake, particularly in the putamen.

-

The following diagram outlines the workflow for a typical radioligand binding assay.

Conclusion

This compound is a well-characterized radiopharmaceutical that plays a vital role in the differential diagnosis of movement disorders. Its high affinity and selectivity for the dopamine transporter, combined with the imaging capabilities of SPECT, provide a powerful tool for assessing the integrity of the dopaminergic system. This guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental methodologies crucial for its study and clinical application.

References

- 1. N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. This compound (123I) - Wikipedia [en.wikipedia.org]

- 4. DaTscan (this compound I123 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. What is the mechanism of this compound-I-123? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta-(4-iodophenyl) nortropane and the first human study with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta (4' methylphenyl) nortropane (FPCMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiosynthesis of [18F] N-(3-Fluoropropyl)-2-beta-Carbomethoxy-3-beta-(4-Bromophenyl) Nortropane and the regional brain uptake in non human primate using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Radioiodination and Purification of [131I]β-CIT and [131I]FP-CIT with an Automated Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. radiopaedia.org [radiopaedia.org]

Methodological & Application

Application Notes and Protocols for Ioflupane (I-123) SPECT Imaging in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Ioflupane (I-123) Single Photon Emission Computed Tomography (SPECT) imaging in rodent models for the assessment of dopamine transporter (DAT) availability. This technique is a valuable tool in preclinical research for studying neurodegenerative diseases like Parkinson's disease and for evaluating the efficacy of novel therapeutics.

Overview and Significance

This compound (I-123), also known as DaTscan™, is a radiopharmaceutical agent that binds with high affinity to the presynaptic dopamine transporters in the brain.[1] SPECT imaging with this compound (I-123) allows for the in vivo visualization and quantification of DAT density, primarily in the striatal region of the brain. A reduction in DAT density is a well-established biomarker for nigrostriatal degeneration, a hallmark of Parkinson's disease. The use of rodent models in conjunction with this imaging technique provides a powerful platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic interventions.

Experimental Protocols

A comprehensive protocol for this compound (I-123) SPECT imaging in rodents involves several key steps, from animal preparation to data analysis. The following sections provide a detailed methodology for each stage of the experiment.

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible imaging data.

-

Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent such as potassium iodide (KI) or potassium perchlorate. A common practice is to provide the animals with drinking water containing 0.1% KI for at least 24 hours prior to the injection of this compound (I-123).

-

Anesthesia: Anesthesia is required to immobilize the animal during tracer injection and SPECT image acquisition. Isoflurane is a commonly used inhalant anesthetic for rodent imaging studies.

-

Induction: Place the rodent in an induction chamber with 2-3% isoflurane in 100% oxygen.

-

Maintenance: Once induced, transfer the animal to the scanner bed and maintain anesthesia using a nose cone with 1-2.5% isoflurane in 100% oxygen. The specific concentration should be adjusted based on the animal's physiological signs (e.g., respiratory rate) to ensure a stable plane of anesthesia throughout the procedure.

-

-

Physiological Monitoring: It is essential to monitor the animal's vital signs, including body temperature and respiration rate, throughout the imaging session. A heating pad should be used to maintain the animal's body temperature within a physiological range.

This compound (I-123) Administration

The radiotracer should be administered intravenously to ensure rapid and efficient delivery to the brain.

-

Dosage: The recommended injected dose of this compound (I-123) for rodents can vary depending on the specific SPECT system and imaging protocol. Typical doses are in the range of 15-30 MBq for rats and 10-20 MBq for mice.

-

Administration Route: Intravenous (IV) injection via the lateral tail vein is the preferred method of administration.

-

Injection Volume: The injection volume should be kept as low as possible, typically between 100-200 µL for mice and 200-500 µL for rats, to avoid physiological disturbances.

-

Procedure:

-

Warm the animal's tail using a heat lamp or warm water to dilate the tail veins, making them more accessible for injection.

-

Secure the rodent in a suitable restraint device.

-

Use an appropriate needle size (e.g., 27-30 gauge for mice, 25-27 gauge for rats).

-

Slowly inject the this compound (I-123) solution into the lateral tail vein.

-

After injection, flush the catheter or needle with a small volume of sterile saline to ensure the full dose has been administered.

-

SPECT/CT Imaging

SPECT imaging is performed after an appropriate uptake period to allow for the tracer to accumulate in the brain and for non-specific binding to clear.

-

Uptake Period: An uptake period of 1 to 3 hours between tracer injection and the start of the SPECT scan is recommended. During this time, the animal should be allowed to recover from the injection anesthesia in a warm and quiet environment.

-

Imaging System: A high-resolution small-animal SPECT or SPECT/CT scanner is required for rodent brain imaging. The CT component is highly recommended for anatomical co-registration and attenuation correction.

-

Acquisition Parameters: The specific acquisition parameters will depend on the SPECT system being used. The following table provides a general set of recommended parameters for this compound (I-123) imaging.

| Parameter | Recommended Value |

| Radionuclide | Iodine-123 (I-123) |

| Energy Peak | 159 keV |

| Energy Window | ±10% |

| Collimator | High-resolution multi-pinhole or parallel-hole |

| Number of Projections | 60-120 |

| Matrix Size | 128 x 128 or 256 x 256 |

| Scan Duration | 30-60 minutes |

-

Image Reconstruction: The acquired projection data should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.

Data Analysis

Quantitative analysis of this compound (I-123) SPECT images is essential for comparing DAT availability between different experimental groups. The primary outcome measure is the Specific Binding Ratio (SBR).

Image Co-registration and Region of Interest (ROI) Definition

-

Co-registration: If a SPECT/CT or SPECT/MRI scanner is used, the SPECT images should be co-registered with the anatomical images (CT or MRI). This allows for accurate anatomical localization of tracer uptake.

-

ROI Definition: Define Regions of Interest (ROIs) on the co-registered images for the target region (striatum) and a reference region with negligible DAT density (cerebellum or occipital cortex). Anatomical atlases for the rodent brain can be used to guide the placement of these ROIs.

Specific Binding Ratio (SBR) Calculation

The SBR is a semi-quantitative measure of DAT availability and is calculated using the following formula:

SBR = (Mean counts in Striatum ROI - Mean counts in Reference Region ROI) / Mean counts in Reference Region ROI

A higher SBR value indicates greater DAT availability.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. An example table is provided below.

| Group | Animal ID | Injected Dose (MBq) | Striatum Mean Counts | Cerebellum Mean Counts | SBR |

| Control | C1 | 18.5 | 5500 | 1200 | 3.58 |

| Control | C2 | 19.2 | 5800 | 1250 | 3.64 |

| Treated | T1 | 18.8 | 3200 | 1180 | 1.71 |

| Treated | T2 | 19.0 | 3450 | 1220 | 1.83 |

Visualizations

Diagrams illustrating the experimental workflow and the underlying biological principle are provided below to enhance understanding.

Caption: Experimental workflow for this compound (I-123) SPECT imaging in rodent models.

Caption: this compound (I-123) binding to the dopamine transporter in the synaptic cleft.

References

Application Notes and Protocols: Quantitative Analysis of Ioflupane SPECT Data in Research

Introduction

Ioflupane (¹²³I) single-photon emission computed tomography (SPECT) is a crucial neuroimaging technique utilized in research for the in vivo assessment of dopamine transporter (DAT) availability. This method is instrumental in the study of movement disorders, most notably Parkinson's disease, and other neuropsychiatric conditions. Quantitative analysis of this compound SPECT data allows for objective and reproducible measurements, which are essential in research settings for tracking disease progression, evaluating therapeutic interventions, and understanding the underlying pathophysiology of dopaminergic system dysfunction.

These application notes provide a detailed overview of the methodologies and protocols for the quantitative analysis of this compound SPECT data, tailored for researchers, scientists, and professionals in drug development.

Key Quantitative Metrics

The primary goal of quantitative this compound SPECT analysis is to determine the density of DAT in the striatum. This is typically achieved by calculating the specific binding of the radiotracer in the striatal subregions (caudate and putamen) relative to a reference region with negligible DAT density, such as the occipital cortex.

| Metric | Description | Typical Application |

| Striatal Binding Ratio (SBR) | The ratio of specific striatal binding to non-specific binding in a reference region. It is the most commonly used metric. | Primary outcome measure in clinical trials, longitudinal studies of disease progression. |

| Putamen-to-Caudate Ratio (PCR) | The ratio of DAT availability in the putamen relative to the caudate nucleus. | Differential diagnosis of parkinsonian syndromes, as the putamen is typically more affected in Parkinson's disease. |

| Asymmetry Index (AI) | The percentage difference in SBR between the left and right striatum. | Assessment of the laterality of dopaminergic deficit, which is a common feature of Parkinson's disease. |

| Voxel-based analysis | Statistical analysis of individual voxel values to identify regions of significant DAT reduction. | Exploratory research to identify novel patterns of dopaminergic degeneration. |

Experimental Protocols

I. Patient Preparation and Radiotracer Administration

-

Thyroid Gland Protection: To prevent the uptake of free radioiodine by the thyroid gland, administer a stable iodine solution (e.g., Lugol's solution or potassium iodide) at least one hour prior to the injection of this compound (¹²³I).

-

Patient State: The patient should be in a resting state in a quiet, dimly lit room to minimize synaptic dopamine fluctuations.

-

Radiotracer Injection: Administer a slow intravenous injection of 111-185 MBq of this compound (¹²³I). The exact dose should be recorded.

-

Uptake Phase: The patient should remain in a resting state for 3 to 6 hours post-injection to allow for optimal tracer uptake in the striatum and clearance from background tissues.

II. SPECT Image Acquisition

-

Scanner Calibration: Ensure the SPECT scanner is calibrated according to the manufacturer's specifications.

-

Collimator: Use a high-resolution, parallel-hole collimator.

-

Energy Window: Set a 15-20% energy window centered at the 159 keV photopeak of Iodine-123.

-

Acquisition Parameters:

-

Matrix: 128x128

-

Rotation: 360 degrees

-

Projections: 120 projections at 3-degree intervals

-

Time per projection: 20-40 seconds

-

-

Patient Positioning: The patient's head should be comfortably immobilized to prevent motion artifacts. The orbito-meatal line should be parallel to the axial plane of the scanner.

III. Image Reconstruction and Pre-processing

-

Reconstruction Algorithm: Use an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), which is generally preferred over filtered back-projection for its better noise handling and resolution recovery.

-

Attenuation Correction: Apply a uniform attenuation correction using the Chang method or a CT-based attenuation map if a hybrid SPECT/CT scanner is used.

-

Scatter Correction: Implement a scatter correction method, such as the dual-energy window or triple-energy window technique.

-

Image Filtering: Apply a low-pass filter (e.g., Butterworth) to reduce noise in the reconstructed images.

-

Image Reorientation: Reorient the images to a standard anatomical space, such as the anterior commissure-posterior commissure (AC-PC) line.

Quantitative Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound SPECT data.

Protocol for Ioflupane ([¹²³I]FP-CIT) Administration in Non-Human Primates for Dopamine Transporter SPECT Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane I-123 ([¹²³I]FP-CIT), commercially known as DaTscan™, is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine transporter (DAT).[1] In non-human primate (NHP) research, it serves as a critical tool for studying the integrity of the nigrostriatal dopamine system, which is implicated in neurodegenerative diseases such as Parkinson's disease.[1] This document provides a detailed protocol for the administration of this compound in NHPs, covering dosages, anesthesia, thyroid blockade, and SPECT imaging parameters.

Materials and Equipment

-

This compound ([¹²³I]FP-CIT) injection

-

Potassium iodide (KI) solution or tablets

-

Anesthetic and sedative agents (e.g., ketamine, isoflurane)

-

Intravenous catheters and infusion supplies

-

SPECT scanner with a high-resolution collimator

-

Animal monitoring equipment (e.g., pulse oximeter, ECG, thermometer)

-

Dose calibrator

Experimental Protocols

Animal Selection and Preparation

Appropriate animal models for these studies include, but are not limited to, rhesus macaques (Macaca mulatta), cynomolgus macaques (Macaca fascicularis), and common marmosets (Callithrix jacchus). All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Thyroid Blockade

To minimize the uptake of free radioiodine by the thyroid gland, a thyroid blocking agent must be administered prior to this compound injection.

-

Agent : Saturated Potassium Iodide (SSKI) solution or potassium iodide (KI) tablets.

-

Dosage : While specific primate dosages are not extensively published, a standard approach is to adapt the human dose based on weight. A dose of approximately 1-2 drops of SSKI (equivalent to 50-100 mg of iodide) orally is a common practice. In preclinical studies with rats, a dose of 1 mg/kg of KI has been shown to be effective.[2][3]

-

Timing : Administer the blocking agent at least 1 to 4 hours before the this compound injection.[4][5]

Anesthesia and Sedation

Continuous anesthesia is required to ensure the animal remains motionless during the imaging procedure.

-

Induction : Anesthesia can be induced with an intramuscular injection of ketamine (10 mg/kg).

-

Maintenance : Following induction, the animal should be intubated, and anesthesia maintained with isoflurane (1-3%) mixed with oxygen. Physiological parameters, including heart rate, respiration, blood oxygen saturation, and body temperature, should be monitored throughout the procedure.

This compound Dosage and Administration

The recommended dose of this compound should be measured in a dose calibrator immediately before administration.

-

Dosage :

-

Common Marmosets (Callithrix jacchus) : Approximately 60 MBq.

-

Macaques (Macaca spp.) : While a specific dose for macaques is not firmly established in the literature, a dose range of 74-185 MBq (2-5 mCi) can be considered, scaling from the human dose based on body weight. The standard human adult dose is 111-185 MBq (3-5 mCi).[4]

-

-

Administration : Administer the this compound via a slow intravenous (IV) injection over 15-20 seconds through a catheter placed in a peripheral vein (e.g., saphenous or cephalic vein). The catheter should be flushed with sterile saline after the injection to ensure the full dose is delivered.

SPECT Imaging

-

Uptake Period : SPECT imaging should be initiated 3 to 6 hours after the this compound injection to allow for optimal tracer uptake in the striatum and clearance from surrounding tissues.[4][6]

-

Imaging Parameters :

-

Scanner : A SPECT scanner equipped with a high-resolution, parallel-hole collimator is recommended.[6][7]

-

Energy Window : A 15-20% energy window centered on the 159 keV photopeak of Iodine-123.[6]

-

Acquisition : A 360° rotation with at least 120 projections is recommended.[6] The acquisition time per projection will vary depending on the scanner and injected dose but should be sufficient to obtain high-quality images.

-

Matrix Size : A 128x128 matrix is commonly used for brain SPECT imaging.[3]

-

Positioning : The animal should be positioned prone or supine on the scanner bed with its head securely placed in a head holder to minimize motion artifacts.

-

Data Presentation

The following tables summarize key quantitative data for this compound administration and imaging in non-human primates.

| Parameter | Common Marmoset (Callithrix jacchus) | Macaques (Macaca spp.) - Estimated | Human (for reference) |

| This compound Dosage | ~60 MBq | 74-185 MBq (2-5 mCi) | 111-185 MBq (3-5 mCi)[4] |

| Thyroid Blockade (KI) | Adapted from human dose | 50-100 mg (1-2 drops SSKI) | 100-120 mg[5] |

| Anesthesia (Induction) | Ketamine (dose varies) | Ketamine (10 mg/kg, IM) | Not applicable |

| Anesthesia (Maintenance) | Isoflurane (dose varies) | Isoflurane (1-3%) | Not applicable |

| Imaging Start Time | 3-6 hours post-injection | 3-6 hours post-injection | 3-6 hours post-injection[4][6] |

| SPECT Acquisition Parameter | Recommended Setting |

| Collimator | High-Resolution, Parallel-Hole[6][7] |

| Energy Peak | 159 keV[6] |

| Energy Window | 15-20%[6] |

| Matrix Size | 128 x 128[3] |

| Projections | ≥120 over 360°[6] |

Visualizations

Signaling Pathway

Caption: Mechanism of this compound binding to the dopamine transporter.

Experimental Workflow

Caption: Experimental workflow for this compound SPECT imaging in NHPs.

References

- 1. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of the PRIODAC project on thyroid protection from radioactive iodine by repeated iodide intake in individuals aged 12+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DaTscan (this compound I123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for High-Resolution Ioflupane Scans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and acquisition parameters for high-resolution Ioflupane (¹²³I) Single Photon Emission Computed Tomography (SPECT) scans, a critical neuroimaging technique for assessing dopamine transporter (DAT) density. This methodology is essential for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression in clinical trials.

I. Introduction to High-Resolution this compound SPECT

This compound ¹²³I, marketed as DaTscan, is a radiopharmaceutical agent that binds to presynaptic dopamine transporters in the brain.[1][2] Its visualization via SPECT imaging allows for the assessment of dopaminergic neurodegeneration, a hallmark of Parkinson's disease and other parkinsonian syndromes.[3] Achieving high-resolution images is paramount for accurate quantitative analysis and reliable visual interpretation of striatal uptake. This document outlines the optimized parameters and protocols to ensure high-quality, reproducible this compound SPECT imaging.

II. Experimental Protocols

A standardized protocol is crucial for minimizing variability in longitudinal studies and multi-center trials. The following sections detail the necessary steps from patient preparation to image acquisition.

Patient Preparation

-

Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, a blocking agent must be administered at least one hour prior to the this compound injection.[4][5]

-